
5-(3,4-Dimethoxyphenyl)hydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dimethoxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their significant biological activities, including anticonvulsant, antibacterial, and anti-inflammatory properties . The presence of the 3,4-dimethoxyphenyl group enhances its pharmacological potential, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of amino acids with phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K₂CO₃). The yields of the synthesized compounds are generally in the range of 70-74% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. continuous flow synthesis techniques have been explored for similar compounds, which could be adapted for large-scale production . These methods involve optimizing reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4-Dimethoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazolidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different pharmacological properties .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its anticonvulsant and anti-inflammatory effects.
Industry: Potential use in the development of UV-filters and other photoprotective agents.
Mécanisme D'action
The mechanism of action of 5-(3,4-dimethoxyphenyl)imidazolidine-2,4-dione involves its interaction with various molecular targets. It has been shown to bind to voltage-gated sodium channels, which play a crucial role in its anticonvulsant activity . Additionally, its antibacterial properties are attributed to its ability to inhibit bacterial protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Ethylphenyl)imidazolidine-2,4-dione: Known for its antinociceptive effects.
5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione: Exhibits similar pharmacological properties.
5-Benzylideneimidazolidine-2,4-dione: Used as a UV-filter.
Uniqueness
5-(3,4-Dimethoxyphenyl)imidazolidine-2,4-dione stands out due to its dual pharmacological activities, including both anticonvulsant and antibacterial properties. Its unique structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
74038-69-0 |
|---|---|
Formule moléculaire |
C11H12N2O4 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
5-(3,4-dimethoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O4/c1-16-7-4-3-6(5-8(7)17-2)9-10(14)13-11(15)12-9/h3-5,9H,1-2H3,(H2,12,13,14,15) |
Clé InChI |
DAQRVONEYVCTSF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2C(=O)NC(=O)N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


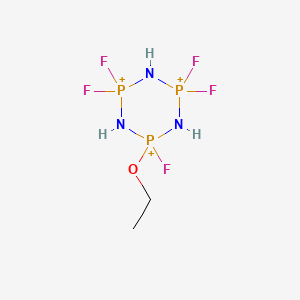
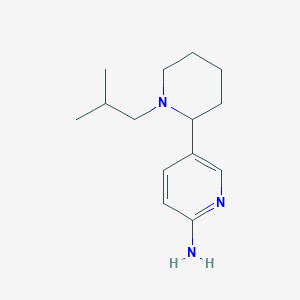
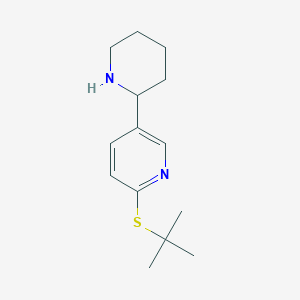


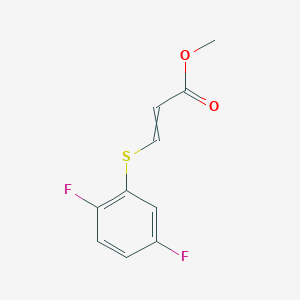


![1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea](/img/structure/B11823659.png)
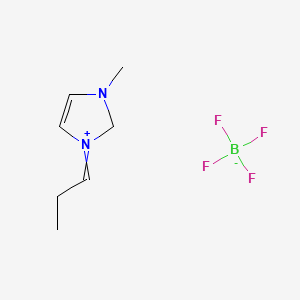
![Potassium [(3-cyanophenyl)methyl]trifluoroboranuide](/img/structure/B11823679.png)
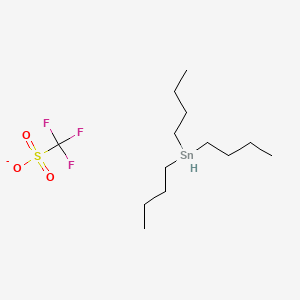
![1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B11823689.png)

